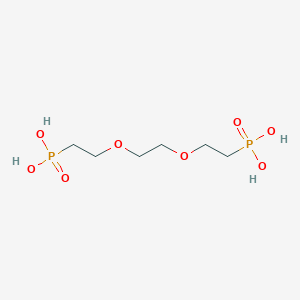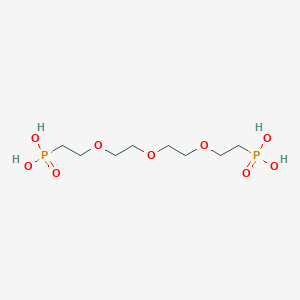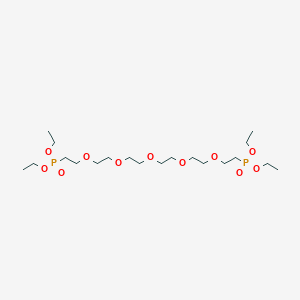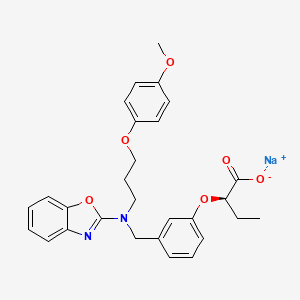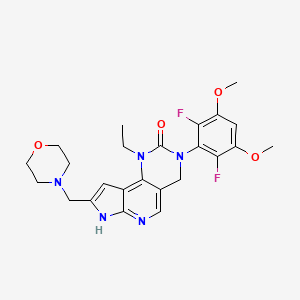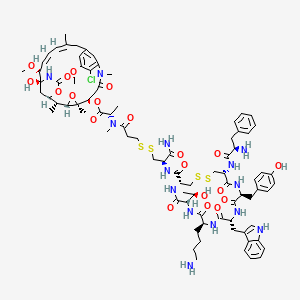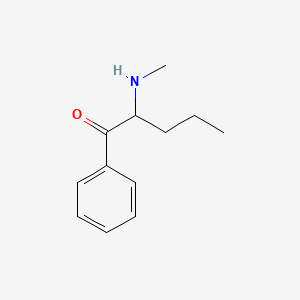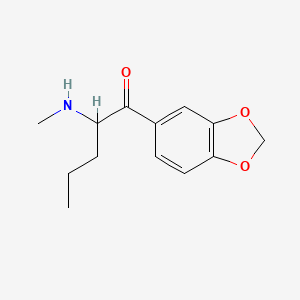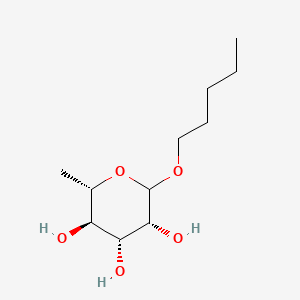
胰高血糖素受体拮抗剂-4
描述
Glucagon receptor antagonists-4 (GRA-4) is a highly potent, non-peptide, and orally active glucagon receptor antagonist . It is primarily used in the study for type 2 diabetes mellitus (T2DM) . Glucagon is a 29-amino acid peptide hormone that stimulates glycogenolysis and gluconeogenesis, and thus acts in opposition to the glucose-lowering effects of insulin .
Synthesis Analysis
A novel series of 4-methyl substituted pyrazole derivatives were designed, synthesized, and biologically evaluated as potent glucagon receptor (GCGR) antagonists . The compounds showed high GCGR binding .
Chemical Reactions Analysis
Single-molecule analysis reveals that a glucagon-bound extracellular domain of the glucagon receptor is dynamic . Both apo-GCGR and glucagon-bound GCGRs show reversible opening and closing of the ECD with respect to the seven-transmembrane (7TM) domain .
Physical And Chemical Properties Analysis
The molecular weight of GRA-4 is 503.5 g/mol . The IUPAC name is 3-[[4-[(1S)-1-[3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenoxy]butyl]benzoyl]amino]propanoic acid .
科学研究应用
Diabetes Management
Glucagon receptor antagonists-4 play a significant role in diabetes management by modulating the effects of glucagon, which is crucial for blood glucose regulation. By inhibiting glucagon receptors, these antagonists help reduce hepatic glucose production, which is often elevated in type 2 diabetes. This leads to improved glycemic control and can be a valuable addition to the therapeutic arsenal against diabetes .
Weight Management
Research has indicated that glucagon receptor antagonists can influence body weight. The antagonism of glucagon receptors may alter energy metabolism and appetite control, leading to potential applications in weight management and obesity treatment. Clinical trials are exploring the efficacy of these compounds in reducing body weight and controlling obesity-related complications .
Lipid Metabolism
Glucagon receptor antagonists-4 have been associated with effects on lipid metabolism. Studies suggest that these antagonists can lead to dyslipidemia and increased hepatic fat content. Understanding these effects is crucial for developing treatments for lipid disorders and preventing cardiovascular diseases associated with dyslipidemia .
Amino Acid Metabolism
The role of glucagon in amino acid metabolism has been well-documented, particularly through ureagenesis. Glucagon receptor antagonists-4 could be used to study the effects of glucagon on amino acid metabolism, providing insights into metabolic diseases where amino acid balance is disrupted .
Hepatic Diseases
Glucagon receptor antagonists-4 are being investigated for their potential role in treating hepatic diseases. By modulating glucagon signaling, these compounds could offer new therapeutic strategies for conditions like non-alcoholic fatty liver disease (NAFLD) and hepatic steatosis .
Cardiovascular Health
Emerging research suggests that glucagon receptor antagonists-4 might have implications for cardiovascular health. By affecting lipid and glucose metabolism, these antagonists could help in managing risk factors for cardiovascular diseases, such as atherosclerosis and hypertension .
Cancer Research
Glucagon receptor antagonists-4 may have applications in cancer research, particularly concerning glucagonomas and other tumors that involve glucagon signaling pathways. Investigating these antagonists could lead to novel approaches in cancer therapy, especially for tumors that are responsive to changes in glucagon activity .
Metabolic Syndrome
Metabolic syndrome encompasses a cluster of conditions, including insulin resistance, hypertension, and dyslipidemia. Glucagon receptor antagonists-4 could be instrumental in studying and treating metabolic syndrome by targeting the underlying mechanisms that contribute to this complex condition .
安全和危害
In a phase 2 study, volagidemab, an antagonistic monoclonal glucagon receptor (GCGR) antibody, was evaluated for safety and efficacy as an adjunct to insulin therapy in adults with T1D . Increases in serum transaminases, fasting glucagon, and total fasting glucagon-like peptide-1 (GLP-1) were observed; levels returned to baseline after drug washout . No increase in hypoglycemia was observed with volagidemab therapy .
未来方向
The observed reduction in HbA1c and tolerable safety profile provide a rationale for further randomized studies to define the long-term efficacy and safety of volagidemab in patients with T1D . Therapeutic strategies might involve treatment of diabetic individuals with a combination of glucagon receptor antagonists and small molecules that target alpha cells and suppress the expression of the transcription factor Arx, and/or increase the expression of Pax4 .
属性
IUPAC Name |
3-[[4-[(1S)-1-[3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenoxy]butyl]benzoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3N3O4/c1-4-5-22(18-6-8-19(9-7-18)25(35)30-11-10-23(33)34)36-21-12-16(2)24(17(3)13-21)32-15-20(14-31-32)26(27,28)29/h6-9,12-15,22H,4-5,10-11H2,1-3H3,(H,30,35)(H,33,34)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDYYOQKQCCSDP-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glucagon receptor antagonists-4 | |
CAS RN |
1393124-08-7 | |
| Record name | PF-06291874 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393124087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06291874 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15065 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-06291874 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGY4I8F278 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




